Cellulose acetate trimellitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

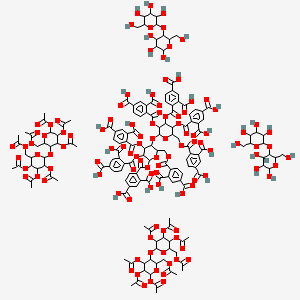

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;4-[[4,5,6-tris[(2,4-dicarboxybenzoyl)oxy]-3-[3,4,5-tris[(2,4-dicarboxybenzoyl)oxy]-6-[(2,4-dicarboxybenzoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methoxycarbonyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H54O51.2C28H38O19.2C12H22O11/c85-59(86)27-1-9-35(43(17-27)67(101)102)75(117)125-25-51-53(129-77(119)37-11-3-29(61(89)90)19-45(37)69(105)106)55(130-78(120)38-12-4-30(62(91)92)20-46(38)70(107)108)57(132-80(122)40-14-6-32(64(95)96)22-48(40)72(111)112)83(127-51)134-54-52(26-126-76(118)36-10-2-28(60(87)88)18-44(36)68(103)104)128-84(135-82(124)42-16-8-34(66(99)100)24-50(42)74(115)116)58(133-81(123)41-15-7-33(65(97)98)23-49(41)73(113)114)56(54)131-79(121)39-13-5-31(63(93)94)21-47(39)71(109)110;2*1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;2*13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h1-24,51-58,83-84H,25-26H2,(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116);2*19-28H,9-10H2,1-8H3;2*3-20H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNRVWBKYDHTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O)OC(=O)C4=C(C=C(C=C4)C(=O)O)C(=O)O)OC(=O)C5=C(C=C(C=C5)C(=O)O)C(=O)O)OC6C(C(C(C(O6)COC(=O)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC(=O)C8=C(C=C(C=C8)C(=O)O)C(=O)O)OC(=O)C9=C(C=C(C=C9)C(=O)O)C(=O)O)OC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H174O111 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52907-01-4 | |

| Record name | Cellulose acetate trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052907014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, acetate 1,2,4-benzenetricarboxylate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

What are the physicochemical properties of Cellulose acetate trimellitate?

An In-depth Technical Guide to the Physicochemical Properties of Cellulose Acetate Trimellitate (CAT)

Introduction

This compound (CAT), a semi-synthetic polymer, is a mixed ester of cellulose containing acetate and trimellitate groups. It is derived from cellulose, a naturally occurring polysaccharide found in plant cell walls, through a multi-step esterification process.[] The first step involves acetylation of the cellulose backbone, followed by the grafting of trimellitic anhydride.[2] This second step introduces free carboxylic acid functional groups via the trimellitoyl moiety, which is fundamental to the polymer's primary application.[2]

Primarily, this compound serves as an enteric coating agent in the pharmaceutical industry.[] Enteric coatings are designed to remain intact in the acidic environment of the stomach but dissolve in the more neutral to alkaline pH of the small intestine.[][3] This pH-dependent solubility makes CAT an ideal excipient for protecting acid-labile active pharmaceutical ingredients (APIs), preventing gastric irritation from certain drugs, and for targeted drug delivery to the intestine.[] This document provides a comprehensive overview of the core physicochemical properties of CAT, relevant experimental methodologies, and the structure-function relationships that govern its performance.

Physicochemical Properties

The functional characteristics of CAT are dictated by its specific chemical and physical properties. These properties are largely controlled by the degree of substitution (DS) of both the acetate and trimellitate groups on the cellulose backbone.[2]

General and Physical Properties

CAT is typically supplied as a white to off-white, free-flowing, fine crystalline powder.[3][4] Its physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52907-01-4 | [2][4][5] |

| Appearance | White, Fine Crystalline Powder | [4] |

| Density | 1.3 g/mL (at 25 °C) | [][6] |

| Molecular Formula | C164H174O111 | [4][7] |

| Molecular Weight | ~3921.085 g/mol | [2][4] |

Structural and Substitution Properties

The unique properties of CAT are conferred by the dual functionality of its substituent groups. The acetyl groups enhance its solubility in organic solvents, while the trimellitate groups, with their free carboxylic acid functionality, are responsible for its pH-dependent solubility.[2]

| Property | Value | Source(s) |

| Degree of Substitution (Acetyl) | 2.5 - 3.0 (Typical) | [2] |

| Degree of Substitution (Trimellitate) | 0.2 - 0.5 (Typical) | [2] |

Thermal Properties

Thermal analysis is critical for understanding the stability and processing parameters of the polymer.

| Property | Value | Source(s) |

| Melting Point | 240 - 249 °C | [5][6] |

| Thermal Stability | Stable up to ~210 °C | [8] |

Solubility Profile

The solubility of CAT is its most critical functional attribute for pharmaceutical applications.

| Solvent/Condition | Solubility | Source(s) |

| Organic Solvents (e.g., Acetone) | Soluble | [] |

| Acidic Aqueous Media (e.g., Gastric Fluid) | Insoluble | [] |

| Neutral/Alkaline Aqueous Media (pH > 6.0) | Soluble | [][3][5] |

Structure-Function Relationship for Enteric Coating

The enteric functionality of CAT is a direct result of its chemical structure, specifically the presence and density of the trimellitoyl groups. The free carboxylic acid on the trimellitate moiety has a specific pKa. In the low pH environment of the stomach (pH 1-3), these groups remain protonated and non-ionized, rendering the polymer insoluble. As the polymer transits to the higher pH of the small intestine (pH > 6), the carboxylic acid groups deprotonate, becoming ionized carboxylates. This ionization leads to electrostatic repulsion along the polymer chain, causing it to uncoil and dissolve.

Caption: Logical relationship between CAT's chemical structure and its enteric coating function.

Experimental Protocols

Characterization of this compound involves several key analytical techniques to confirm its identity, purity, and functional properties.

Identification by Infrared (IR) Spectroscopy

This method is used to confirm the chemical identity of the polymer by identifying its key functional groups.

-

Principle: Mid-infrared radiation is passed through the sample, and the absorption is measured as a function of wavelength. The resulting spectrum provides a molecular fingerprint of the substance.

-

Methodology:

-

Prepare a solid dispersion of the CAT sample in potassium bromide (KBr) or record the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

The resulting IR spectrum should be compared to a reference standard for CAT.

-

-

Interpretation: The spectrum will confirm the presence of the cellulose backbone. Critically, the introduction of the trimellitoyl group can be identified by characteristic absorption bands related to the aromatic ring and the carbonyl stretching of the carboxylic acid groups.[2]

Determination of Substituent Content (Titrimetric Method)

This protocol determines the percentage of acetyl and trimellitoyl groups, which is crucial for the polymer's functionality. The method is based on saponification followed by titration, adapted from general pharmacopeial methods for cellulose esters.[9][10]

-

Principle: The ester linkages (both acetyl and trimellitoyl) are hydrolyzed (saponified) using a known excess of strong base (e.g., sodium hydroxide) at elevated temperature. The unreacted base is then back-titrated with a standardized acid. The amount of base consumed is used to calculate the total ester content. A separate titration at room temperature quantifies the free acid from the trimellitoyl groups.

-

Methodology for Free Acid (Trimellitoyl Content):

-

Accurately weigh about 1 g of dried CAT and dissolve it in a suitable neutralized solvent (e.g., 75:25 acetone:water).

-

Titrate the solution with standardized 0.1 N sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to the endpoint.

-

Calculate the percentage of trimellitoyl groups based on the titrant consumed.

-

-

Methodology for Total Ester Content:

-

Accurately weigh about 1 g of dried CAT into a flask.

-

Add a precise volume of standardized 0.5 N sodium hydroxide solution.

-

Stopper the flask and heat in a water bath (e.g., 60°C for 30 minutes) to ensure complete saponification.

-

Cool the flask to room temperature.

-

Titrate the excess sodium hydroxide with standardized 0.5 N hydrochloric acid using phenolphthalein as an indicator.

-

Perform a blank determination under the same conditions.

-

The total amount of acetyl and trimellitoyl groups is calculated from the net amount of sodium hydroxide consumed. The acetyl content is then found by subtracting the previously determined trimellitoyl content.

-

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the melting point, glass transition temperature, and thermal stability of CAT.

-

Principle:

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature, allowing for the determination of thermal events like melting and glass transitions.[11]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating thermal decomposition and stability.

-

-

Methodology (General):

-

DSC: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 20 °C to 280 °C).[11] The peak of the endotherm corresponds to the melting point.

-

TGA: Place a small, accurately weighed sample (10-15 mg) into a TGA pan. Heat the sample at a controlled rate (e.g., 20 °C/min) up to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[12] The temperature at which significant weight loss begins is an indicator of the onset of decomposition.

-

Synthesis Workflow Overview

The synthesis of this compound is a two-stage process performed on a purified cellulose source.

Caption: High-level workflow for the synthesis of this compound (CAT).

References

- 2. This compound | 52907-01-4 | Benchchem [benchchem.com]

- 3. university.apeejay.edu [university.apeejay.edu]

- 4. This compound, Thermo Scientific 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C164H174O111 | CID 16132304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. usp.org [usp.org]

- 11. caraa.fr [caraa.fr]

- 12. Synthesis and Characterization of Cellulose Triacetate Obtained from Date Palm (Phoenix dactylifera L.) Trunk Mesh-Derived Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Cellulose Acetate Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cellulose Acetate Trimellitate (CAT), a functional polymer with significant applications in the pharmaceutical industry, particularly in the formulation of enteric coatings and controlled-release drug delivery systems. This document details the chemical synthesis, experimental protocols, and in-depth characterization of CAT.

Introduction

This compound (CAT) is a chemically modified derivative of cellulose, a naturally abundant biopolymer. The synthesis of CAT involves a two-step esterification process: the acetylation of the cellulose backbone followed by the grafting of trimellitic anhydride.[1] This modification imparts unique properties to the polymer, most notably its pH-dependent solubility. The acetyl groups contribute to its solubility in organic solvents, while the carboxyl groups introduced by the trimellitate moieties render the polymer insoluble in acidic environments, such as the stomach, and soluble in the neutral to alkaline conditions of the small intestine.[1] This characteristic makes CAT an ideal candidate for enteric coating of solid dosage forms, protecting acid-labile drugs from degradation in the gastric environment and preventing gastric irritation from certain medications.

Synthesis of this compound

The synthesis of CAT is a sequential process, beginning with the conversion of cellulose to cellulose acetate, followed by the introduction of the trimellitate groups.

Step 1: Acetylation of Cellulose to Cellulose Acetate

The initial step involves the esterification of the hydroxyl groups on the anhydroglucose units of cellulose with acetic anhydride to form cellulose acetate. The degree of substitution (DS) of the acetyl groups is a critical parameter that influences the properties of the final product.

Experimental Protocol: Synthesis of Cellulose Acetate

-

Activation of Cellulose: Suspend 2 grams of cellulose in 35 mL of glacial acetic acid in a round-bottom flask. Stir the suspension for 1 hour at 55°C to activate the cellulose.[2]

-

Acetylation Reaction: Prepare a mixture of 10 mL of acetic anhydride and 0.4 mL of concentrated sulfuric acid. Slowly add this mixture to the cellulose suspension while maintaining the temperature at 55°C. Continue the reaction for 2 hours with constant stirring.[2] The reaction mixture will gradually become a clear, viscous solution.

-

Precipitation and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the cellulose acetate. Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral. Dry the purified cellulose acetate in a vacuum oven at 40°C.[2] For further purification, the precipitate can be dissolved in dichloromethane, and two-thirds of the solvent can be evaporated before re-precipitating in ethanol. The final product is then washed with ethanol and dried.[2]

Step 2: Grafting of Trimellitic Anhydride onto Cellulose Acetate

The second step involves the reaction of cellulose acetate with trimellitic anhydride to introduce the carboxyl-functional trimellitate groups.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the prepared cellulose acetate in a suitable anhydrous solvent, such as pyridine or dimethylacetamide (DMAc).[1]

-

Grafting Reaction: Add trimellitic anhydride to the cellulose acetate solution. A typical molar ratio of cellulose acetate to trimellitic anhydride is 1:3.[1] Add a catalyst, such as 4-dimethylaminopyridine (DMAP), to the reaction mixture.[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 100°C and maintain it for 6 to 12 hours with continuous stirring under a nitrogen atmosphere.[1]

-

Isolation and Purification: After the reaction is complete, precipitate the this compound by pouring the solution into a non-solvent like ethanol or water. Filter the product, wash it extensively to remove unreacted reagents and catalyst, and dry it under vacuum.

Synthesis Pathway of this compound

Characterization of this compound

A comprehensive characterization of the synthesized CAT is essential to determine its chemical structure, purity, and physical properties, which in turn dictate its performance in pharmaceutical formulations.

Characterization Workflow

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the functional groups present in the polymer.

-

Experimental Protocol: FTIR spectra are recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The introduction of acetyl and trimellitoyl groups is confirmed by the appearance of specific absorption bands. The spectrum of CAT will show a decrease in the intensity of the hydroxyl (-OH) stretching band (around 3400 cm⁻¹) compared to cellulose. Key characteristic peaks include the carbonyl (C=O) stretching of the acetate group (around 1740 cm⁻¹) and the aromatic C=C stretching and carboxylic acid C=O stretching from the trimellitate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of CAT and for quantifying the degree of substitution (DS).

-

Experimental Protocol: The CAT sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[3] The spectra are then recorded on an NMR spectrometer.

-

Data Interpretation: In the ¹H NMR spectrum, the signals corresponding to the methyl protons of the acetyl groups typically appear in the region of 1.9-2.1 ppm. The protons of the anhydroglucose unit appear in the 3.0-5.0 ppm region. The aromatic protons from the trimellitate group will be observed in the downfield region. The DS of both acetyl and trimellitoyl groups can be calculated by integrating the respective proton signals relative to the anhydroglucose unit protons.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of CAT.

-

Experimental Protocol: A small amount of the CAT sample (typically 5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).[4][5][6]

-

Data Interpretation: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition and the temperature of maximum weight loss provide information about the thermal stability of the polymer.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).

-

Experimental Protocol: A small, weighed sample of CAT is sealed in an aluminum pan and heated and/or cooled in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[4][5][7]

-

Data Interpretation: The DSC thermogram shows the heat flow into or out of the sample as a function of temperature. The glass transition temperature (Tg) appears as a step change in the baseline of the thermogram. The Tg of CAT is an important parameter for processing techniques like hot-melt extrusion.

Morphological and Crystalline Structure Analysis

X-ray Diffraction (XRD)

XRD analysis provides information about the crystalline or amorphous nature of the synthesized CAT.

-

Experimental Protocol: The XRD pattern of the powdered CAT sample is obtained using an X-ray diffractometer with Cu Kα radiation. The data is collected over a 2θ range, for example, from 5° to 50°.

-

Data Interpretation: A sharp, well-defined peak pattern in the diffractogram indicates a crystalline structure, while a broad halo suggests an amorphous nature. The acetylation and grafting processes generally lead to a more amorphous structure compared to the highly crystalline native cellulose.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and particle characteristics of the synthesized CAT powder.

-

Experimental Protocol: The CAT powder is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged in a scanning electron microscope.

-

Data Interpretation: SEM images reveal the shape, size, and surface texture of the CAT particles. This information is valuable for understanding the powder flow properties and compaction behavior during tablet manufacturing.

Quantitative Data Summary

The properties of this compound are highly dependent on the degree of substitution of both the acetyl and trimellitate groups. The following tables summarize typical quantitative data for CAT.

Table 1: Degree of Substitution of this compound

| Parameter | Typical Range | Method of Determination | Reference |

| Degree of Substitution (Acetyl) | 2.5 - 3.0 | ¹H NMR Spectroscopy | [1] |

| Degree of Substitution (Trimellitate) | 0.2 - 0.5 | ¹H NMR Spectroscopy | [1] |

Table 2: Thermal Properties of this compound

| Property | Typical Value | Method of Determination | Reference |

| Glass Transition Temperature (Tg) | 180 - 190 °C | Differential Scanning Calorimetry (DSC) | [1] |

| Decomposition Temperature | > 200 °C | Thermogravimetric Analysis (TGA) | - |

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The two-step esterification process allows for the tailored introduction of acetyl and trimellitate functional groups, resulting in a polymer with desirable pH-sensitive solubility for pharmaceutical applications. The detailed experimental protocols and characterization techniques described herein provide a robust framework for researchers and scientists in the field of drug development to synthesize and evaluate CAT for its potential use in advanced drug delivery systems. The provided data and workflows serve as a valuable resource for optimizing the synthesis and understanding the structure-property relationships of this versatile polymer.

References

An In-Depth Technical Guide to the Mechanism of Action of Cellulose Acetate Trimellitate in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Cellulose acetate trimellitate (CAT), a synthetic polymer derived from cellulose, has carved a significant niche in pharmaceutical sciences as a functional excipient for advanced drug delivery systems. Its unique physicochemical properties, primarily its pH-dependent solubility, make it an invaluable tool for formulating enteric-coated dosage forms and for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions. This technical guide provides a comprehensive overview of the core mechanisms of action of CAT in drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Mechanism 1: pH-Dependent Solubility for Enteric Drug Delivery

The primary mechanism of action for this compound in drug delivery lies in its pH-sensitive solubility, which is pivotal for enteric coating applications. Enteric coatings are designed to protect acid-labile drugs from the harsh acidic environment of the stomach, prevent gastric irritation from certain drugs, and deliver the active pharmaceutical ingredient (API) to the higher pH environment of the small intestine for optimal absorption.[1][2]

CAT is a cellulose ester that contains both acetyl and trimellityl functional groups. The trimellityl group possesses a free carboxylic acid moiety, which is the key to its pH-dependent solubility.[3]

-

In the Stomach (Acidic Environment, pH 1-3): At the low pH of the stomach, the carboxylic acid groups on the trimellityl moieties of CAT remain largely unionized. This renders the polymer insoluble in the gastric fluid. As a result, the enteric coating remains intact, protecting the encapsulated drug from degradation and preventing its premature release.

-

In the Small Intestine (Neutral to Alkaline Environment, pH > 5.5): As the dosage form transitions from the stomach to the small intestine, the pH of the surrounding fluid rises. In this less acidic to neutral environment (typically pH 5.5 and above), the carboxylic acid groups of CAT ionize, forming carboxylate salts.[2] This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and subsequently dissolve, thereby releasing the drug in the desired region of the gastrointestinal tract.[2]

The precise pH at which CAT dissolves can be tailored by controlling the degree of substitution of the trimellitate groups on the cellulose backbone.[3]

Quantitative Drug Release Data

The effectiveness of CAT as an enteric coating agent is demonstrated by the dissolution profiles of various drugs. The following table summarizes the cumulative drug release of Indomethacin from CAT-based microspheres at different pH conditions.

| Time | Condition | Cumulative Drug Release (%) | Release Mechanism |

| First 30 min | Acidic Medium (Simulated Gastric Fluid) | 10-15 | Burst Release (Surface Drug) |

| First 2 hours | Acidic Medium (Simulated Gastric Fluid) | 15-20 | Sustained Release (Diffusion from Matrix) |

| Approx. 1 hour after pH shift | pH 6.8 (Simulated Intestinal Fluid) | 100 | Rapid Dissolution of Polymer |

Table 1: Release of Indomethacin from CAT-Based Microspheres.[3]

Visualization of pH-Dependent Drug Release

The logical relationship of pH-dependent drug release from a CAT-coated dosage form can be visualized as follows:

References

The Influence of Degree of Substitution on the Physicochemical Properties of Cellulose Acetate Trimellitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose acetate trimellitate (CAT) is a cellulose derivative of significant interest in the pharmaceutical industry, primarily utilized as an enteric coating for solid dosage forms. Its utility stems from its pH-dependent solubility, which allows for the protection of acid-labile drugs from the gastric environment and the prevention of gastric irritation from certain medications. The unique properties of CAT are a direct consequence of the type and extent of substitution on the anhydroglucose units of the cellulose backbone. This technical guide provides a comprehensive overview of how the degree of substitution (DS) of both acetyl and trimellityl groups influences the critical physicochemical properties of CAT, including its solubility, thermal characteristics, and drug release performance.

The structure of CAT is characterized by the presence of three types of hydroxyl groups on each anhydroglucose unit (at the C2, C3, and C6 positions) that can be substituted with acetyl (-COCH₃) and trimellityl (-COC₆H₃(COOH)₂) groups. The degree of substitution for each of these groups (DS_acetyl and DS_trimellityl) is a critical determinant of the polymer's behavior. The acetyl groups, being relatively non-polar, contribute to the polymer's solubility in organic solvents, while the trimellityl groups, with their free carboxylic acid moieties, impart the pH-dependent aqueous solubility. This dual functionality allows for precise tuning of the polymer's properties for specific drug delivery applications.

The Role of Degree of Substitution in Defining CAT Properties

The degree of substitution is the average number of hydroxyl groups per anhydroglucose unit that have been replaced by a substituent group. For CAT, the interplay between the DS of the hydrophobic acetyl groups and the hydrophilic, ionizable trimellityl groups dictates its performance as a pharmaceutical excipient.

Solubility

The solubility of CAT is a critical parameter for both its processing and its function as an enteric polymer.

-

Organic Solvent Solubility: The solubility of CAT in organic solvents is primarily governed by the DS of the acetyl groups. A higher DS_acetyl generally increases solubility in less polar organic solvents like dichloromethane, while a lower DS_acetyl favors solubility in more polar solvents such as acetone. This is a crucial consideration during the coating process, where the choice of solvent is critical for achieving a uniform and stable coating solution.

-

pH-Dependent Aqueous Solubility: The enteric behavior of CAT is a direct result of the trimellityl groups. The carboxylic acid functional groups on the trimellitate moiety are protonated at low pH (as in the stomach), rendering the polymer insoluble in aqueous media. As the pH rises in the small intestine, these carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and subsequent dissolution. The pH at which this dissolution occurs can be modulated by the DS_trimellityl. A higher DS_trimellityl will generally lower the pH at which the polymer begins to dissolve, due to the increased number of ionizable groups.

Table 1: Influence of Degree of Substitution on the Solubility of Cellulose Derivatives

| Degree of Substitution (DS) of Acetyl Groups | General Solubility Characteristics of Cellulose Acetate |

| 0.4 - 1.1 | Soluble in water[1] |

| 2.3 - 2.7 | Soluble in acetone[2] |

| > 2.8 | Soluble in chlorinated solvents like dichloromethane[3] |

Note: This table provides general solubility trends for cellulose acetate. The specific solubility of CAT will also be influenced by the DS of the trimellityl groups.

Thermal Properties

The thermal properties of CAT, such as the glass transition temperature (Tg), are important for understanding its physical stability and for processing, such as during the curing of enteric coatings. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The degree of substitution significantly impacts the Tg of cellulose derivatives. For cellulose acetate, a higher degree of acetyl substitution generally leads to a decrease in the glass transition temperature.[4] This is attributed to the disruption of the intermolecular hydrogen bonding that exists between the cellulose chains. The bulky substituent groups increase the free volume between the polymer chains, allowing for greater chain mobility at lower temperatures. A minor decrease in the DS of cellulose acetate from 2.45 to 2.29 can lead to a significant increase of over 120% in the storage modulus at 50°C.

Table 2: Thermal Properties of Cellulose Acetate with Varying Degrees of Substitution

| Polymer | Degree of Substitution (DS) | Glass Transition Temperature (Tg) |

| Cellulose Acetate | ~2.5 | ~198 °C[4] |

| Cellulose Acetate | 2.48 | Not specified, but subject to change with DS[5] |

| Cellulose Triacetate | ~3.0 | Not specified, but generally lower than lower DS cellulose acetates |

Note: This table provides data for cellulose acetate. The Tg of CAT will be influenced by both the acetyl and trimellityl DS.

Drug Release Performance

The primary application of CAT is in enteric drug delivery systems, where the drug release is triggered by the change in pH from the stomach to the intestine. The DS of the trimellityl groups is the key parameter controlling the onset and rate of drug release.

A higher DS_trimellityl results in a greater number of carboxylic acid groups, which will ionize at a lower pH. This leads to the dissolution of the enteric coating and the release of the drug at an earlier point in the small intestine. Conversely, a lower DS_trimellityl will require a higher pH for dissolution, delaying the drug release to a more distal region of the intestine. This allows for targeted drug delivery to specific sites within the gastrointestinal tract.

The drug release from CAT-based microspheres is characterized by an initial slow release, followed by a rapid increase in release rate when the pH is raised to 6.8, with 100% drug release achieved in approximately one hour.[6]

Experimental Protocols

Synthesis of this compound with Varying Degrees of Substitution

The synthesis of CAT is a two-step process involving the acetylation of cellulose followed by the esterification with trimellitic anhydride. The degrees of substitution of both acetyl and trimellityl groups can be controlled by careful manipulation of the reaction conditions.

Step 1: Acetylation of Cellulose

-

Activation: Cellulose is activated to increase the accessibility of its hydroxyl groups. This can be achieved by treating the cellulose with a swelling agent, such as glacial acetic acid, with stirring at a controlled temperature (e.g., 38°C) for several hours.

-

Acetylation: The activated cellulose is then reacted with an excess of acetic anhydride in the presence of a catalyst, typically sulfuric acid. The reaction is often started at a low temperature and gradually warmed to control the reaction rate and prevent excessive degradation of the cellulose backbone. The degree of acetylation can be controlled by the reaction time, temperature, and the molar ratio of acetic anhydride to anhydroglucose units. A higher ratio of acetic anhydride and longer reaction times will generally lead to a higher DS_acetyl.

-

Hydrolysis (optional): To obtain a lower DS_acetyl, the cellulose triacetate formed can be partially hydrolyzed by adding a controlled amount of water to the reaction mixture.

-

Precipitation and Purification: The cellulose acetate is precipitated by adding the reaction mixture to a non-solvent, such as water. The precipitate is then thoroughly washed with water to remove any unreacted reagents and by-products and dried.

Step 2: Trimellitation of Cellulose Acetate

-

Dissolution: The synthesized cellulose acetate is dissolved in a suitable aprotic solvent, such as acetone or N,N-dimethylacetamide (DMAc).

-

Esterification: Trimellitic anhydride is added to the cellulose acetate solution, along with a catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a specific temperature (e.g., 80-100°C) for a defined period.[7] The DS_trimellityl can be controlled by adjusting the molar ratio of trimellitic anhydride to the anhydroglucose units of cellulose acetate, the reaction time, and the temperature.

-

Precipitation and Purification: The resulting this compound is precipitated by pouring the reaction mixture into a non-solvent like water or ethanol. The precipitate is collected, washed extensively to remove residual reactants and catalyst, and then dried under vacuum.

Determination of Degree of Substitution by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for the quantitative determination of the degree of substitution of both acetyl and trimellityl groups in CAT.

-

Sample Preparation: A known amount of the dried CAT polymer is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or deuterated chloroform (CDCl₃), to a concentration of approximately 10-20 mg/mL.

-

NMR Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of the protons.

-

Spectral Analysis:

-

Anhydroglucose Protons: The protons of the anhydroglucose backbone typically appear in the region of 3.0-5.5 ppm. The integral of this region is used as an internal reference.

-

Acetyl Protons: The protons of the methyl groups of the acetyl substituents resonate in the range of 1.8-2.2 ppm.[8]

-

Trimellityl Protons: The aromatic protons of the trimellityl group appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm.

-

-

Calculation of DS:

-

DS_acetyl: The degree of substitution of the acetyl groups is calculated by comparing the integrated area of the acetyl proton signals to the integrated area of the anhydroglucose proton signals.

-

DS_trimellityl: Similarly, the degree of substitution of the trimellityl groups is calculated by comparing the integrated area of the aromatic trimellityl proton signals to the integrated area of the anhydroglucose proton signals.

-

In Vitro Dissolution Testing of CAT-Coated Tablets

In vitro dissolution testing is essential to evaluate the enteric performance of CAT-coated tablets. The method typically involves a two-stage dissolution test that simulates the transit of the dosage form from the stomach to the small intestine.

-

Tablet Coating: The core tablets containing the active pharmaceutical ingredient (API) are coated with a solution of CAT in a suitable organic solvent using a pan coater or a fluidized bed coater. The coating thickness is a critical parameter and should be carefully controlled.

-

Dissolution Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used.

-

Acid Stage (Simulated Gastric Fluid):

-

Medium: 900 mL of 0.1 N HCl (pH 1.2).

-

Procedure: The coated tablets are placed in the dissolution vessels and stirred at a specified speed (e.g., 50-100 rpm) for 2 hours.

-

Sampling: Aliquots of the dissolution medium are withdrawn at specified time points and analyzed for the amount of drug released. For a successful enteric coating, minimal to no drug release should be observed during this stage.

-

-

Buffer Stage (Simulated Intestinal Fluid):

-

Medium: After 2 hours, the pH of the dissolution medium is raised to a level representative of the small intestine (e.g., pH 6.8) by adding a concentrated phosphate buffer.

-

Procedure: The dissolution test is continued in the buffer stage for a specified period (e.g., 45-60 minutes).

-

Sampling: Aliquots are withdrawn at regular intervals and analyzed for drug content to determine the drug release profile.

-

Conclusion

The degree of substitution of both acetyl and trimellityl groups is a critical parameter that dictates the physicochemical properties and performance of this compound as a pharmaceutical excipient. By carefully controlling the DS during synthesis, the solubility, thermal properties, and drug release characteristics of CAT can be tailored to meet the specific requirements of a given drug formulation. A thorough understanding of the structure-property relationships of CAT is essential for the rational design and development of effective and reliable enteric-coated dosage forms. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile polymer. Further research focusing on the systematic variation of both acetyl and trimellityl DS and the comprehensive characterization of the resulting polymers will undoubtedly lead to a more refined control over the performance of CAT in advanced drug delivery systems.

References

- 1. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaceuticalpress.com [pharmaceuticalpress.com]

- 3. Degree of substitution of cellulose acetate and other esters: ... [publikationen.bibliothek.kit.edu]

- 4. Thermal Properties of Plasticized Cellulose Acetate and Its β-Relaxation Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. science.gov [science.gov]

- 7. This compound | 52907-01-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Organic Solvent Solubility of Cellulose Acetate Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Cellulose Acetate Trimellitate (CAT) in organic solvents. CAT is a cellulosic polymer widely utilized in the pharmaceutical industry, primarily for enteric coatings of solid dosage forms. Its unique pH-dependent solubility allows for the protection of acid-labile drugs in the stomach and targeted release in the small intestine. A thorough understanding of its solubility in organic solvents is critical for formulation development, process optimization, and ensuring the quality and performance of the final drug product.

The solubility of CAT is principally governed by the degree of substitution (DS) of both the acetate and the trimellitate moieties on the cellulose backbone. The acetyl groups enhance its solubility in organic solvents, while the trimellitate groups, with their free carboxylic acid functionality, are responsible for its pH-dependent aqueous solubility.[1]

Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility Profile for CAT or Related Cellulose Esters |

| Ketones | Acetone | Known to dissolve CAT.[] A common solvent for cellulose acetate.[3][4] |

| Methyl Ethyl Ketone (MEK) | A strong solvent for cellulose acetate.[3] | |

| Cyclohexanone | Mentioned as a solvent for cellulose acetate.[5] | |

| Esters | Ethyl Acetate | A strong solvent for cellulose acetate.[3] |

| Methyl Acetate | A potential solvent for cellulose acetate.[5] | |

| Nitrogen-Containing | Dimethylformamide (DMF) | A known solvent for cellulose acetate.[4] |

| Compounds | Dimethylacetamide (DMAc) | Used as a solvent in the synthesis of CAT, suggesting solubility.[1] A good solvent for many polymers, including cellulose fibers in combination with LiCl.[6] |

| N-Methylpyrrolidone (NMP) | A potential solvent for cellulose esters. | |

| Pyridine | Used as a solvent in the synthesis of CAT, suggesting solubility.[1] | |

| Ethers | Dioxane | A known solvent for cellulose acetate.[4] |

| Tetrahydrofuran (THF) | A potential solvent for cellulose esters. | |

| Halogenated | Dichloromethane (Methylene Chloride) | Often used in blends with ethanol for cellulose acetate.[4] Cellulose triacetate is soluble in dichloromethane.[1] |

| Hydrocarbons | Chloroform | A potential solvent for cellulose esters. |

| Alcohols | Ethanol | Often used in blends with other solvents like dichloromethane for cellulose acetate.[4] |

| Methanol | Used in blends with other solvents. |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the systematic determination of the solubility of this compound in various organic solvents. This protocol is a composite of standard laboratory practices for polymer solubility testing.

1. Materials and Equipment

-

This compound (specify grade and supplier)

-

A range of analytical grade organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Optical microscope

-

Optional: Turbidimeter

2. Procedure

-

Preparation of Solvent: Dispense a precise volume (e.g., 10.0 mL) of the selected organic solvent into a clean, dry glass vial.

-

Initial Polymer Addition: Accurately weigh a small amount of CAT (e.g., 100 mg) and add it to the solvent in the vial.

-

Mixing: Securely cap the vial and begin agitation using a magnetic stirrer or vortex mixer at a consistent speed. Maintain a constant temperature (e.g., 25 °C) using a water bath or incubator.

-

Observation for Dissolution: Visually inspect the solution at regular intervals (e.g., every 30 minutes) for the disappearance of solid polymer particles. Continue mixing for a sufficient period (e.g., up to 24 hours) to ensure equilibrium is reached.

-

Incremental Polymer Addition: If the initial amount of CAT completely dissolves, add a further accurately weighed increment (e.g., another 100 mg) to the same vial.

-

Repeat Mixing and Observation: Repeat step 4.

-

Determination of Saturation Point: Continue the incremental addition of CAT until a point is reached where the added polymer no longer fully dissolves, and a saturated solution with visible solid particles is formed.

-

Confirmation of Insolubility: To confirm insolubility, a small sample of the suspension can be examined under an optical microscope to verify the presence of undissolved polymer particles.

-

Quantification of Solubility: The solubility is calculated based on the total mass of CAT that completely dissolved in the known volume of the solvent. Express the solubility in g/L or mg/mL.

-

Testing in a Range of Solvents: Repeat this procedure for each organic solvent of interest.

3. Data Reporting

Record the solubility of CAT in each solvent at the specified temperature. It is also important to note the grade of CAT used, including its degree of substitution, as this will significantly impact the results.

Visualizing Methodologies and Logical Relationships

Experimental Workflow for Determining CAT Solubility

The following diagram illustrates the step-by-step process for experimentally determining the solubility of this compound.

Logical Relationship for Solvent Selection

The selection of an appropriate organic solvent for this compound is a multifactorial process. The diagram below outlines the key considerations and their relationships.

References

- 1. This compound | 52907-01-4 | Benchchem [benchchem.com]

- 3. cms.chempoint.com [cms.chempoint.com]

- 4. Cellulose Acetate - CD Formulation [formulationbio.com]

- 5. EP1134259A2 - Cellulose acetate solution and process for the preparation of the same - Google Patents [patents.google.com]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

Thermal Analysis of Cellulose Acetate Trimellitate: A Technical Guide for Researchers

An in-depth guide to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Cellulose Acetate Trimellitate (CAT) for professionals in research, science, and drug development.

This technical guide provides a comprehensive overview of the thermal properties of this compound (CAT), a key polymer in pharmaceutical and material science applications. By leveraging Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this document offers detailed experimental protocols and presents key thermal data to aid in the research and development of CAT-based formulations.

Introduction to Thermal Analysis of this compound

This compound (CAT) is a cellulose derivative of significant interest due to its pH-dependent solubility, making it an ideal candidate for enteric coatings in drug delivery systems. Understanding its thermal behavior is paramount for predicting its performance during manufacturing processes such as hot-melt extrusion and for ensuring the stability of the final product. DSC and TGA are powerful analytical techniques used to characterize the thermal properties of polymers. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on glass transition, melting, and crystallization events. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability and decomposition profiles.

The introduction of the trimellitate group to the cellulose acetate backbone significantly influences its thermal characteristics. The degree of substitution of both acetyl and trimellitate groups plays a crucial role in determining properties such as glass transition temperature and thermal stability.[1]

Key Thermal Properties of this compound

The thermal behavior of this compound is characterized by distinct events that can be quantitatively measured using DSC and TGA. These key parameters are summarized in the tables below.

Differential Scanning Calorimetry (DSC) Data

| Thermal Property | Value (°C) | Description |

| Glass Transition Temperature (Tg) | 180 - 190 | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] |

| Melting Temperature (Tm) | 240 - 249 | The temperature range over which the crystalline regions of the polymer melt. |

Thermogravimetric Analysis (TGA) Data

The thermal decomposition of this compound occurs in multiple stages, a characteristic feature of cellulose esters.[1]

| Decomposition Stage | Temperature Range (°C) | Description |

| Initial Weight Loss | < 150 | Loss of absorbed moisture and volatile impurities. |

| Main Decomposition | 300 - 400 | Primary degradation of the polymer involving deacetylation and scission of the glycosidic bonds in the cellulose backbone.[2][3] |

| Final Decomposition | > 400 | Slower decomposition of the remaining char residue.[3] |

Experimental Protocols

Detailed methodologies for conducting DSC and TGA are crucial for obtaining reproducible and accurate results. The following are representative experimental protocols for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Instrument Setup:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp up to 300°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the inflection in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting event.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Place 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Data Analysis: Analyze the resulting weight loss curve to determine the onset of decomposition and the temperature ranges for different degradation stages.

Experimental Workflow and Data Interpretation

The logical flow of thermal analysis experiments and the interpretation of the resulting data are critical for a comprehensive understanding of the material's properties.

Caption: Workflow for the thermal analysis of this compound.

The diagram above illustrates the systematic approach to the thermal characterization of CAT. The process begins with sample preparation, followed by parallel analysis using DSC and TGA. The data from these analyses, in the form of heat flow and weight loss curves, are then interpreted to determine the key thermal parameters: Tg, Tm, and Td. This comprehensive data set constitutes the thermal properties profile of the material.

Conclusion

The thermal analysis of this compound using DSC and TGA provides invaluable data for its application in various fields, particularly in the pharmaceutical industry. The glass transition temperature, melting point, and decomposition profile are critical parameters that influence processing conditions and product stability. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this versatile polymer. By understanding the thermal behavior of CAT, professionals can optimize formulation and process development, leading to the creation of robust and effective products.

References

Structural Elucidation of Cellulose Acetate Trimellitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Cellulose Acetate Trimellitate (CAT) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. CAT is a valuable polymer in the pharmaceutical industry, primarily used as an enteric coating for solid dosage forms, due to its pH-dependent solubility. A thorough understanding of its chemical structure is paramount for quality control, formulation development, and ensuring consistent performance. This document outlines detailed experimental protocols, presents key spectral data in a structured format, and provides visual representations of the analytical workflow and molecular structure.

Introduction to this compound (CAT)

This compound is a mixed ester of cellulose, containing acetyl and trimellitoyl groups. The presence of the carboxylic acid functionality on the trimellitate moiety imparts the polymer with its characteristic gastro-resistant, yet intestine-soluble properties. The degree of substitution of both the acetyl and trimellitoyl groups significantly influences the polymer's physical and chemical properties, including its solubility profile. Therefore, precise and accurate characterization of the substitution pattern is critical.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For CAT, it is instrumental in confirming the presence of the ester and carboxylic acid groups.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the dried CAT powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[1] Pressure is applied to ensure intimate contact between the sample and the crystal. This is the preferred method for its simplicity and minimal sample preparation.

-

Potassium Bromide (KBr) Pellet: 1-2 mg of the dried CAT sample is finely ground with approximately 100-200 mg of spectroscopic grade KBr using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

-

-

Instrumentation: A commercially available FTIR spectrometer is used.

-

Data Acquisition:

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]

-

A background spectrum of the clean, empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]

-

A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands. Baseline correction and normalization may be applied if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei. Both ¹H and ¹³C NMR are essential for the comprehensive structural elucidation of CAT and for determining the degree of substitution.

Methodology:

-

Sample Preparation:

-

Approximately 10-20 mg of the dried CAT sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃). The choice of solvent depends on the solubility of the specific CAT sample.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton NMR spectra are acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Techniques such as proton decoupling are used to simplify the spectra.

-

2D NMR (COSY, HSQC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be performed to aid in the assignment of complex spectra by revealing proton-proton and proton-carbon correlations, respectively.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. Phase and baseline corrections are applied. The spectra are then integrated to determine the relative number of protons or carbons, which is crucial for calculating the degree of substitution.

Data Presentation

FTIR Spectral Data

The FTIR spectrum of this compound is a composite of the characteristic absorptions of the cellulose backbone, the acetate groups, and the trimellitate groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400 (broad) | O-H stretching of residual hydroxyl groups and carboxylic acid | [3][4] |

| ~2940, ~2880 | C-H stretching of the anhydroglucose unit and acetyl groups | [1][3] |

| ~1745 | C=O stretching of the acetyl ester carbonyl groups | [5] |

| ~1726 | C=O stretching of the trimellitoyl ester and carboxylic acid carbonyl groups | [1][6] |

| ~1607, ~1574 | C=C stretching of the aromatic ring in the trimellitate group | [1][7] |

| ~1370 | C-H bending of the acetyl methyl groups | [4][8] |

| ~1220 | C-O stretching of the acetyl and trimellitoyl ester groups | [4][8] |

| ~1102 | C-O-C stretching of the anhydroglucose unit | [1][6] |

NMR Spectral Data

The NMR spectra of CAT can be complex due to the polymeric nature and the potential for different substitution patterns. The following tables provide approximate chemical shift ranges for the key structural motifs.

¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 12.0 - 13.0 | Carboxylic acid proton of the trimellitoyl group | |

| 7.5 - 8.5 | Aromatic protons of the trimellitoyl group | [5] |

| 3.0 - 5.5 | Protons of the anhydroglucose unit (H-1 to H-6) | [8] |

| 1.8 - 2.2 | Protons of the acetyl methyl groups (-COCH₃) | [4][5] |

¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 169.0 - 171.0 | Carbonyl carbons of the acetyl groups | [8] |

| 165.0 - 168.0 | Carbonyl carbons of the trimellitoyl ester and carboxylic acid | |

| 128.0 - 135.0 | Aromatic carbons of the trimellitoyl group | |

| 98.0 - 105.0 | C-1 of the anhydroglucose unit | [8][9] |

| 60.0 - 80.0 | C-2 to C-6 of the anhydroglucose unit | [8][9] |

| 20.0 - 22.0 | Methyl carbons of the acetyl groups | [8] |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | 52907-01-4 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hpst.cz [hpst.cz]

- 8. mdpi.com [mdpi.com]

- 9. CP/MAS (13)C NMR study of cellulose and cellulose derivatives. 1. Complete assignment of the CP/MAS (13)C NMR spectrum of the native cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating pH-Dependent Solubility: A Technical Guide to Cellulose Acetate Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Cellulose Acetate Trimellitate (CAT), a synthetic polymer, plays a pivotal role in the pharmaceutical industry, primarily as an enteric coating for oral dosage forms. Its utility stems from a critical physicochemical property: pH-dependent solubility. This allows for the protection of acid-labile drugs from the harsh environment of the stomach and the targeted release of active pharmaceutical ingredients in the more neutral to alkaline milieu of the small intestine. This in-depth technical guide provides a comprehensive overview of the pH-dependent solubility profile of CAT, detailed experimental protocols for its evaluation, and a visual representation of the underlying principles and workflows.

The Core Principle: pH-Dependent Solubility

The solubility of this compound is intrinsically linked to the pH of the surrounding aqueous medium. This behavior is conferred by the trimellitate functional groups, which contain free carboxylic acid moieties.

-

In the acidic environment of the stomach (typically pH 1-3): The carboxylic acid groups on the trimellitate portion of the polymer remain largely protonated and unionized. This renders the polymer insoluble in gastric fluid, forming a protective barrier around the drug core.

-

In the less acidic to neutral environment of the small intestine (pH > 5.5): As the pH increases, the carboxylic acid groups deprotonate and become ionized (carboxylate ions). This ionization leads to electrostatic repulsion between the polymer chains, allowing water molecules to hydrate the polymer, causing it to swell and subsequently dissolve.

The precise pH at which CAT begins to dissolve is influenced by the degree of substitution (DS) of both the acetate and trimellitate groups on the cellulose backbone. A higher degree of trimellitylation generally leads to dissolution at a lower pH.

Quantitative Solubility Profile

While the principle of pH-dependent solubility is well-established, precise quantitative data on the solubility of this compound (e.g., in mg/mL) at specific pH values is not extensively available in publicly accessible literature. The dissolution pH can vary depending on factors such as the specific grade of the polymer (i.e., the degree of substitution), the ionic strength of the buffer, and the analytical method used for determination. However, it is generally accepted that CAT is practically insoluble in acidic media (pH < 5.0) and exhibits significant solubility as the pH approaches and exceeds 5.5.

Table 1: General pH-Dependent Solubility Characteristics of this compound

| pH Range | State of Carboxylic Acid Groups | Polymer State | General Solubility |

| 1.0 - 4.5 | Predominantly Protonated (Unionized) | Insoluble | Very Low / Practically Insoluble |

| 4.5 - 5.5 | Partial Ionization | Swelling / Limited Dissolution | Low |

| > 5.5 | Predominantly Ionized | Dissolved | Soluble |

Experimental Protocols for Determining pH-Dependent Solubility

The following are detailed methodologies for the characterization of the pH-dependent solubility of this compound.

Intrinsic Dissolution Rate (IDR) Determination

The intrinsic dissolution rate provides a standardized measure of the dissolution rate of a pure substance under constant surface area, temperature, agitation, and pH.

Methodology:

-

Compact Preparation: A known amount of pure this compound powder is compressed into a non-disintegrating disc of a specific surface area using a hydraulic press.

-

Dissolution Apparatus: A USP rotating disk apparatus (Apparatus 1) is typically employed.

-

Dissolution Media: A series of buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 3.0, 4.5, 5.0, 5.5, 6.0, 6.5, and 7.0) are prepared. These can be standard phosphate or acetate buffers.

-

Test Conditions:

-

Temperature: 37 ± 0.5 °C

-

Rotation Speed: 100 rpm (or other justified speed)

-

Volume of Dissolution Medium: 900 mL

-

-

Procedure: a. The CAT disc is mounted in the holder, ensuring only one surface is exposed to the dissolution medium. b. The holder is submerged in the pre-warmed and de-aerated dissolution medium. c. The apparatus is started, and samples of the dissolution medium are withdrawn at predetermined time intervals. d. The withdrawn volume is replaced with fresh, pre-warmed medium to maintain a constant volume.

-

Quantification: The concentration of dissolved CAT in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

-

Data Analysis: The cumulative amount of dissolved CAT per unit area is plotted against time. The slope of the linear portion of this plot represents the intrinsic dissolution rate (in mg/min/cm²).

Shake-Flask Solubility Method

This method determines the equilibrium solubility of the polymer at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions across the desired pH range (e.g., pH 2.0 to 7.5).

-

Sample Preparation: An excess amount of this compound powder is added to a known volume of each buffer solution in sealed flasks.

-

Equilibration: The flasks are agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, the suspensions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved polymer.

-

Quantification: The concentration of dissolved CAT in the clear filtrate is determined by a validated analytical method such as HPLC-ELSD or UV-Vis spectrophotometry after creating a suitable chromophore.

Dissolution Testing of CAT-Coated Dosage Forms (USP <711> Two-Stage Method)

This method evaluates the performance of CAT as an enteric coating on a solid dosage form.

Methodology:

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.

-

Acid Stage (Simulated Gastric Fluid):

-

Medium: 750 mL of 0.1 N HCl (pH 1.2).

-

Duration: 2 hours.

-

Procedure: The coated dosage form is placed in the acid medium and stirred at a specified rate (e.g., 50 rpm) at 37 °C.

-

Acceptance Criteria: No signs of disintegration, cracking, or softening of the coating. The amount of drug released should be within the limits specified in the monograph (typically less than 10%).

-

-

Buffer Stage (Simulated Intestinal Fluid):

-

Medium: After the acid stage, 250 mL of 0.20 M tribasic sodium phosphate is added to the vessel, and the pH is adjusted to 6.8 ± 0.05.

-

Duration: Typically 45 minutes or as specified in the monograph.

-

Procedure: The test is continued in the buffer medium. Samples are withdrawn at specified time intervals.

-

Acceptance Criteria: The amount of drug released should meet the monograph requirements (typically not less than 80%).

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Unveiling the Thermal Behavior: A Technical Guide to the Glass Transition Temperature of Cellulose Acetate Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Cellulose Acetate Trimellitate (CAT), a critical parameter influencing its application in pharmaceutical formulations and drug delivery systems. This document explores the fundamental principles of glass transition, details the experimental methodologies for its determination, and examines the key factors that modulate the Tg of this important pharmaceutical excipient.

Understanding the Glass Transition Temperature of this compound

The glass transition temperature (Tg) is a crucial physical property of amorphous and semi-crystalline polymers like this compound. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain sufficient mobility to move past one another.

For pharmaceutical applications, particularly in solid dosage forms and enteric coatings, the Tg of CAT is of paramount importance. It dictates the material's mechanical properties, processability, and stability. For instance, knowledge of the Tg is essential for manufacturing processes such as hot-melt extrusion and spray drying, as it determines the optimal processing temperatures to avoid material degradation while ensuring proper film formation. Furthermore, the Tg can influence the drug release characteristics of enteric-coated formulations, as the flexibility of the polymer coating can impact its dissolution profile in the gastrointestinal tract.

The reported glass transition temperature for this compound is in the range of 180–190°C as determined by Differential Scanning Calorimetry (DSC).

Factors Influencing the Glass Transition Temperature

The glass transition temperature of this compound is not an intrinsic constant but is influenced by several factors, including the presence of plasticizers, the degree of substitution of the acetate and trimellitate groups, and the polymer's molecular weight.

Effect of Plasticizers

Plasticizers are low molecular weight compounds added to polymers to increase their flexibility and workability by lowering their glass transition temperature. In the context of CAT, plasticizers are crucial for reducing the high processing temperatures required for this polymer, thereby preventing thermal degradation of both the polymer and the active pharmaceutical ingredient (API).

Commonly used plasticizers for cellulose esters include triethyl citrate (TEC) and glycerol triacetate (GTA). These molecules interpose themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume, which in turn enhances segmental mobility and lowers the Tg.

While specific quantitative data for the effect of plasticizers on CAT is limited in publicly available literature, extensive research on the closely related Cellulose Acetate (CA) provides valuable insights. The following table summarizes the effect of different plasticizers on the Tg of Cellulose Acetate. It is expected that CAT would exhibit a similar trend.

| Plasticizer | Polymer | Plasticizer Concentration (wt%) | Glass Transition Temperature (°C) |

| None | Cellulose Acetate | 0 | ~190-200 |

| Triethyl Citrate (TEC) | Cellulose Acetate | 10 | ~150 |

| 20 | ~120 | ||

| 30 | ~90 | ||

| Glycerol Triacetate (GTA) | Cellulose Acetate | 10 | ~140 |

| 20 | ~110 | ||

| 30 | ~80 |

Note: The data presented above is for Cellulose Acetate and serves as an illustrative example of the plasticizing effect. The exact Tg values for plasticized CAT may vary.

Effect of Degree of Substitution (DS)

Effect of Molecular Weight

The molecular weight of the polymer also plays a role in determining its glass transition temperature. In general, for linear polymers, the Tg increases with increasing molecular weight up to a certain point, after which it plateaus. This is because longer polymer chains have fewer chain ends, which are more mobile than the segments in the middle of the chain. A lower concentration of chain ends leads to a reduction in free volume and consequently a higher Tg. The Flory-Fox equation is often used to describe this relationship.

Experimental Determination of Glass Transition Temperature

The glass transition temperature of this compound is most commonly determined using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC). Other techniques like Dynamic Mechanical Analysis (DMA) and Thermomechanical Analysis (TMA) can also be employed.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the sample, resulting in a shift in the baseline of the DSC thermogram.

Detailed Experimental Protocol (General Procedure for Cellulose Esters):

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of volatile components. An empty, sealed aluminum pan is used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 220°C) at a controlled heating rate (typically 10-20°C/min). This step is crucial to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well below the Tg (e.g., 25°C). This creates a uniform thermal history for all samples.

-

Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan to a temperature above the Tg. The glass transition temperature is determined from this second heating scan to ensure that the measurement is independent of the material's prior thermal history.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is typically determined as the midpoint of the step change in the heat flow curve.

-

Software associated with the DSC instrument is used to analyze the thermogram and calculate the Tg. The onset, midpoint, and endpoint of the transition can be reported.

-

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Sample Preparation}; B --> C{Instrument Setup}; C --> D{Thermal Program}; D --> E{Data Analysis}; E --> F[End];

} caption: "Experimental workflow for determining the glass transition temperature of this compound using Differential Scanning Calorimetry (DSC)."

Logical Relationships and Visualization

The interplay of various factors influencing the glass transition temperature of cellulose esters like CAT can be visualized as a logical relationship diagram.

This diagram illustrates that factors such as the addition of plasticizers, the degree of substitution, and the molecular weight of the polymer chain all impact the intermolecular forces, free volume, and ultimately the chain mobility of the polymer. These properties, in turn, directly determine the glass transition temperature of this compound. Understanding these relationships is crucial for tailoring the properties of CAT for specific pharmaceutical applications.

Methodological & Application

Application Notes and Protocols for Cellulose Acetate Trimellitate (CAT) in Enteric Coating of Oral Dosage Forms

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cellulose Acetate Trimellitate (CAT) for the enteric coating of oral solid dosage forms. This document outlines the properties of CAT, detailed protocols for formulation, coating, and in-vitro testing, as well as stability considerations.

Introduction to this compound (CAT)

This compound (CAT) is a biocompatible and pH-sensitive polymer widely used in the pharmaceutical industry for enteric coating.[] It is a cellulose derivative that remains intact in the acidic environment of the stomach but readily dissolves in the neutral to slightly alkaline pH of the small intestine. This property makes it an ideal candidate for protecting acid-labile drugs, preventing gastric irritation, and for targeted drug delivery to the intestine.[][2]